molecular formula C23H25N3O4S B2489065 ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate CAS No. 422278-78-2

ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate

Cat. No.: B2489065
CAS No.: 422278-78-2
M. Wt: 439.53
InChI Key: WUSGLHPQYXIUHS-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a quinazolinone derivative characterized by a benzyl group at position 3, a morpholine moiety at position 6, and an ethyl thioacetate group at position 2. This compound serves as a key intermediate in synthesizing N-substituted derivatives and heterocyclic systems with enhanced bioactivity . Its structural uniqueness lies in the combination of a lipophilic benzyl group, a polar morpholine ring, and a hydrolytically labile thioacetate side chain, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-2-30-21(27)16-31-23-24-20-9-8-18(25-10-12-29-13-11-25)14-19(20)22(28)26(23)15-17-6-4-3-5-7-17/h3-9,14H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSGLHPQYXIUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis: 3,4-Dihydroquinazolin-4-One Derivatives

The quinazolinone core serves as the foundational structure for subsequent functionalization. Modern approaches emphasize eco-friendly solvents and catalytic systems to enhance efficiency.

Microwave-Assisted Cyclization

A microwave-irradiated, one-pot reaction between methyl 2-formylphenyl carbamate and morpholine-propan-1-amine in formic acid yields 6-morpholino-3,4-dihydroquinazolin-4-one. This method reduces reaction times from 6–8 hours (conventional heating) to 20–30 minutes while maintaining yields of 88–92%. The use of formic acid as both solvent and catalyst eliminates the need for transition metals, aligning with green chemistry principles.

Table 1: Core Synthesis Methods Comparison
Parameter Conventional Heating Microwave
Reaction Time 4–6 hours 20–30 minutes
Yield 75–82% 88–92%
Solvent 2-MeTHF/MeOH Formic Acid
Catalyst K₂CO₃ None

Regioselective Functionalization at Position 3: Benzylation

Introducing the benzyl group at position 3 requires careful control to avoid over-alkylation.

Nucleophilic Aromatic Substitution

Reacting 6-morpholino-3,4-dihydroquinazolin-4-one with benzyl chloride in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate achieves 85% benzylation. The base deprotonates the N-H group at position 3, enabling nucleophilic attack by the benzyl chloride. DMF’s high polarity facilitates the reaction, though alternatives like acetonitrile reduce side-product formation by 15%.

Sulfanyl Acetate Esterification at Position 2

The sulfanyl acetate side chain is introduced via a thiol-alkylation reaction, critical for the compound’s bioactivity.

Thiol-Mediated Alkylation

Heating 2-mercapto-3-benzyl-6-morpholinoquinazolin-4(3H)-one with ethyl chloroacetate in acetonitrile at 70°C for 8 hours in the presence of potassium carbonate affords the target compound in 89% yield. The base deprotonates the thiol group, enhancing nucleophilicity for the SN2 reaction with ethyl chloroacetate.

Table 2: Sulfanylation Reaction Optimization
Condition Ethanol Acetonitrile
Temperature 70°C 70°C
Time 6 hours 8 hours
Yield 85% 89%
Purity (Post-Column) 91% 94%

Purification and Characterization

Final purification employs a combination of column chromatography and recrystallization to achieve pharmaceutical-grade purity.

Chromatographic Separation

Silica gel chromatography with a 1:100 methanol/methylene chloride eluent removes unreacted starting materials and by-products, yielding 94% purity. Recrystallization from ethanol further enhances purity to >98%, as confirmed by HPLC analysis.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing solvent recovery and catalyst reuse.

Continuous Flow Reactor Design

A pilot-scale study demonstrated that a continuous flow system with in-line liquid-liquid extraction reduces DMF usage by 40% and reaction time by 30% compared to batch processes. The system operates at 10 bar and 100°C, achieving a throughput of 5 kg/day with 87% yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. This antimicrobial potential is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary findings suggest that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

Analgesic and Anti-inflammatory Properties

Research indicates that this compound possesses analgesic and anti-inflammatory properties, making it a candidate for pain management therapies. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of pain signaling pathways .

Drug Development

Given its diverse biological activities, this compound serves as a valuable lead compound for the design of new drugs. Structure-activity relationship studies are ongoing to optimize its efficacy and selectivity for specific targets .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibits proliferation; induces apoptosis in cancer cell lines ,
AntimicrobialEffective against Gram-positive/negative bacteria; antifungal activity ,
NeuroprotectiveReduces oxidative stress; potential benefits in neurodegenerative diseases ,
Analgesic/Anti-inflammatoryInhibits cytokines; modulates pain signaling pathways ,
Drug DevelopmentLead compound for new drug design; ongoing optimization studies ,

Mechanism of Action

The mechanism of action of ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the benzyl group can improve binding affinity to the target.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Substituent Variations at Position 3

The substituent at position 3 significantly impacts steric bulk, lipophilicity, and receptor interactions:

  • Benzyl group (target compound): Enhances lipophilicity and may improve membrane permeability.
  • Phenyl group (Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, ) : Lacks the methylene spacer of benzyl, reducing steric hindrance. This compound demonstrated HDL cholesterol-enhancing activity in preclinical studies .
  • Synthesized via a green chemistry approach (choline chloride:urea deep eutectic solvent and microwave irradiation) with a 59% yield .
  • 4-Chlorophenyl (2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide, ) : The electron-withdrawing chlorine atom may enhance metabolic stability but reduces solubility. The acetamide side chain (vs. ester) alters hydrolysis kinetics and bioavailability .
Table 1: Substituent Effects at Position 3
Compound Substituent Key Properties Biological Relevance Reference
Target compound Benzyl High lipophilicity Drug intermediate
Ethyl 2-[(4-oxo-3-phenyl...) Phenyl Moderate lipophilicity HDL modulation
Methyl 2-((3-(3-methoxyphenyl)...) 3-Methoxyphenyl Enhanced solubility Potential bioactivity
Compound 1f () Ethoxycarbonyl Polar functional group COX-2 inhibition (analog)

Substituent Variations at Position 6

The morpholine group at position 6 in the target compound introduces a polar, hydrogen-bond-capable moiety, improving aqueous solubility. In contrast:

  • Trimethoxy (V004-3054, ): A trimethoxy-substituted quinazolinone (Mol. Wt. 434.44) exhibits increased steric bulk and electron-donating effects, which may alter pharmacokinetics .

Thioether Side Chain Modifications

The ethyl thioacetate group in the target compound is prone to hydrolysis, releasing thiol intermediates. Comparisons include:

  • Acetamide () : Replacing the ester with an amide improves metabolic stability but reduces electrophilicity, impacting prodrug activation .
Table 2: Thioether Side Chain Comparisons
Compound Side Chain Hydrolysis Rate Bioavailability Impact Reference
Target compound Ethyl acetate Moderate Intermediate stability
Methyl 2-((3-(3-methoxyphenyl)...) Methyl acetate High Rapid release
Compound 1f () Ethoxycarbonyl Low Enhanced stability

Crystallographic and Structural Insights

The crystal structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate () reveals intermolecular hydrogen bonds (N–H···O and C–H···O) stabilizing the lattice. The morpholine group in the target compound may introduce additional hydrogen-bonding interactions, influencing packing and solubility . SHELX programs (SHELXL, SHELXT) were critical in resolving these structures .

Biological Activity

Ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

  • Chemical Name : this compound
  • CAS Number : 422278-78-2
  • Molecular Formula : C23H25N3O4S
  • Molecular Weight : 439.53 g/mol

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown it possesses notable antibacterial activity, particularly against Gram-positive bacteria, which is attributed to the presence of the sulfur atom in its structure that enhances permeability through bacterial membranes .

Anticancer Properties

Quinazoline derivatives are recognized for their anticancer potential. This compound has demonstrated cytotoxic effects on several cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells, likely through the activation of caspase pathways and modulation of cell cycle progression .

Anticonvulsant Effects

The compound has also been explored for anticonvulsant properties. Research shows that derivatives containing the quinazoline moiety can reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy treatment . The mechanism is believed to involve modulation of neurotransmitter systems and ion channel activity.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Method : Disc diffusion method was employed.
    • Results : The compound showed inhibition zones of 15 mm against S. aureus and 12 mm against E. coli, indicating moderate antibacterial activity.
  • Cytotoxicity Assay :
    • Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used to determine cell viability.
    • Results : IC50 value was found to be 25 µM, demonstrating significant cytotoxicity compared to control groups.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

Parameter
SolventEthanolAcetonitrile
Reaction Time (h)68
Yield (%)8589

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection: Use a Rigaku XtaLAB Synergy diffractometer with Cu-Kα radiation (λ = 1.54184 Å) at 100 K .
  • Structure Solution: SHELXT for initial phase determination via intrinsic phasing algorithms .
  • Refinement: SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .
  • Validation: Check for R-factor convergence (e.g., R₁ < 0.05) and validate using PLATON for symmetry and intermolecular interactions .

Key Crystallographic Parameters (Example):

  • Space Group: P 1 ()
  • Z = 2, Density = 1.402 g/cm³
  • R₁ = 0.039, wR₂ = 0.105

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:
Discrepancies in NMR or IR data can arise from dynamic processes (e.g., rotamerism) or solvent effects. Mitigation strategies include:

  • Variable-Temperature NMR: Conduct experiments at 25°C and −40°C to identify rotameric splitting in the ethyl ester group .
  • Cross-Validation: Compare experimental IR carbonyl stretches (~1740 cm⁻¹ for ester C=O) with DFT-calculated frequencies (B3LYP/6-31G* basis set) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities .

Advanced: What computational methods predict intermolecular interactions in the solid state?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H···H, C···H, O···H) using CrystalExplorer. For related quinazolinones, H···H interactions dominate (48.4%), followed by O···H (18.7%) .
  • DFT Calculations: Optimize the gas-phase structure at the B3LYP/6-311++G(d,p) level to compare with experimental bond lengths (e.g., S–C bond: 1.76 Å calc. vs. 1.75 Å expt.) .
  • Docking Studies: For bioactivity hypotheses, dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina to assess binding affinity .

Advanced: How to optimize reaction conditions for higher yield?

Methodological Answer:

  • DoE Approach: Use a 3-factor Box-Behnken design to optimize temperature (60–100°C), solvent polarity (ethanol to DMF), and catalyst loading (1–2 eq. K₂CO₃) .
  • In Situ Monitoring: Track reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) or FTIR for thiol disappearance (~2550 cm⁻¹ S–H stretch) .
  • Microwave Assistance: Reduce reaction time to 1–2 hours with microwave irradiation (100 W, 80°C), achieving ~95% yield .

Advanced: How to handle disorder in crystallographic refinement?

Methodological Answer:

  • Modeling Disorder: For disordered ethyl groups, split the occupancy (e.g., 0.53:0.47) and refine anisotropic displacement parameters (ADPs) with SHELXL’s PART instruction .
  • Restraints: Apply SIMU and DELU restraints to maintain reasonable geometry for disordered fragments .
  • Validation: Check the ADPs in Olex2 and ensure the residual electron density is <0.5 eÅ⁻³ .

Advanced: How to design biological assays to evaluate anticancer activity?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., PI3K, EGFR) based on morpholino and quinazolinone pharmacophores .
  • In Vitro Assays:
    • Cytotoxicity: MTT assay against HeLa or MCF-7 cells (IC₅₀ determination).
    • Enzyme Inhibition: Fluorescence-based kinase assay (λex = 340 nm, λem = 495 nm) .
  • Controls: Use staurosporine as a positive control and DMSO as a vehicle control .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (DMSO-d₆): Identify the morpholino protons (δ 3.60–3.70 ppm) and benzyl CH₂ (δ 4.85 ppm) .
    • ¹³C NMR: Confirm the carbonyl resonance at δ 169.5 ppm (ester C=O) .
  • IR Spectroscopy: Detect key stretches for C=O (1740 cm⁻¹), C–N (1250 cm⁻¹), and S–C (680 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.